molecular formula C11H17N3O3 B2385615 Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate CAS No. 2248366-71-2

Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate

Cat. No.: B2385615
CAS No.: 2248366-71-2
M. Wt: 239.275
InChI Key: UQLQEYPTOLMCGK-UHFFFAOYSA-N
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Description

Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate typically involves the reaction of 6-amino-3-hydroxypyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-3-hydroxypyrazine-2-carboxylate: Similar structure but with a hydroxyl group instead of the tert-butyl ether.

    Methyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of the tert-butyl ether group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-5-16-10(15)8-9(17-11(2,3)4)13-6-7(12)14-8/h6H,5H2,1-4H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLQEYPTOLMCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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